molecular formula C7H14ClF3N2 B13852462 [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

Cat. No.: B13852462
M. Wt: 218.65 g/mol
InChI Key: LATNUXROPIWKAE-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂·HCl and a molecular weight of 218.65 g/mol . It is a derivative of cyclohexane, where a trifluoromethyl group is attached to the cyclohexyl ring, and a hydrazine group is bonded to the same ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

The synthesis of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 3-(Trifluoromethyl)cyclohexanone with hydrazine hydrate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The product is then purified and converted to its hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Scientific Research Applications

[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:

    [3-(Trifluoromethyl)cyclohexanone]: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    [3-(Trifluoromethyl)cyclohexyl]amine: This compound has a similar cyclohexyl ring with a trifluoromethyl group but contains an amine group instead of a hydrazine group.

    [3-(Trifluoromethyl)cyclohexyl]hydrazine: This is the free base form of the hydrochloride salt and has similar chemical properties.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14ClF3N2

Molecular Weight

218.65 g/mol

IUPAC Name

[3-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h5-6,12H,1-4,11H2;1H

InChI Key

LATNUXROPIWKAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NN)C(F)(F)F.Cl

Origin of Product

United States

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